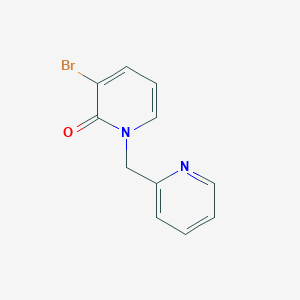

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

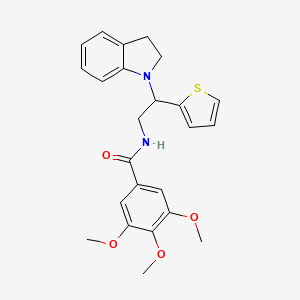

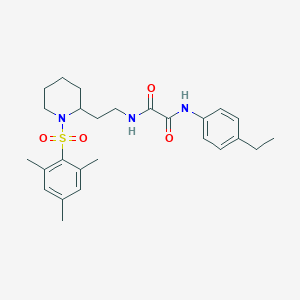

“3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one” is a complex organic compound that contains a bromine atom and two pyridine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecule contains a bromine atom and two pyridine rings. Pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of nitrogen gives the ring its basicity .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, bromopyridines are known to participate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, bromopyridines are colorless liquids and are used as building blocks in organic synthesis .Wissenschaftliche Forschungsanwendungen

Proton Transfer and Photoreactions

Studies involving derivatives similar to 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one have shown significant insights into proton transfer and photoreactions. For instance, compounds in this class exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, and solvent-assisted double-proton transfer. These processes are essential for understanding the photophysical behavior of organic molecules, with implications for developing new materials for electronic and photonic applications (Vetokhina et al., 2012).

Coordination Chemistry and Color Tuning

In coordination chemistry, derivatives of this compound have been used to tune the color of iridium complexes. The introduction of bromo-containing species offers a synthetically attractive route for constructing polymetallic architectures, demonstrating the critical role of ancillary ligands in defining the photophysical properties of metal complexes (Stagni et al., 2008).

Synthetic Applications

The synthesis of compounds related to this compound highlights their importance as intermediates for creating biologically active molecules. Such compounds serve as key intermediates in synthesizing a range of products with potential applications in drug development and material science (Wang et al., 2016).

Sensor Applications

The utility of these compounds extends to sensor applications, where they have been incorporated into luminescent coordination polymers for selective detection of metal ions. Their ability to form stable complexes with specific metals allows for the development of sensitive and selective sensors for environmental monitoring and analysis (Tsai et al., 2022).

Ligand Behavior in Metal Complexes

Compounds related to this compound act as versatile ligands in forming metal complexes, demonstrating unique coordination behaviors and enabling the synthesis of complexes with varied metal centers. These complexes are explored for their catalytic properties, including water oxidation and ethylene polymerization, underscoring the role of these ligands in facilitating diverse chemical transformations (Bachmann et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRAMPTHVQCKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC=C(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2939006.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2939012.png)

![Ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2939015.png)

![2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2939017.png)

![1,3-dimethyl-5-((3-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2939019.png)

![4-[[2-[2-(3,5-Dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetyl]amino]benzamide](/img/structure/B2939026.png)